1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one
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Description
“1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one” is a chemical compound . It is also related to Physostigmine, a cholinesterase inhibitor that is rapidly absorbed through membranes .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 41 atoms, consisting of 21 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .Mechanism of Action
Target of Action
The primary target of 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the brain and other areas of the body.
Mode of Action
This compound acts by inhibiting the action of Acetylcholinesterase .
Biochemical Pathways
The compound affects the cholinergic transmission pathway. By inhibiting Acetylcholinesterase, it increases the concentration of acetylcholine at the sites of cholinergic transmission . This leads to enhanced signal transmission across synapses, affecting various downstream effects related to the functions of acetylcholine.
Result of Action
The inhibition of Acetylcholinesterase and the subsequent increase in acetylcholine concentration can have various molecular and cellular effects. These effects are largely dependent on the specific functions of acetylcholine in different parts of the body. For instance, in the central nervous system, increased acetylcholine can enhance cognitive function and memory .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one involves the condensation of an indole derivative with an aldehyde followed by cyclization and oxidation.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of indole-3-carboxaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(1-ethoxycarbonyl-2-oxopropyl)indole.", "Step 2: Cyclization of 3-(1-ethoxycarbonyl-2-oxopropyl)indole with acetic anhydride in the presence of sodium acetate to form 1H,2H,3H,3aH-pyrrolo[2,3-b]indol-2-one.", "Step 3: Reduction of 1H,2H,3H,3aH-pyrrolo[2,3-b]indol-2-one with sodium borohydride in the presence of methanol to form 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-ol.", "Step 4: Oxidation of 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-ol with hydrochloric acid and sodium chlorate in the presence of water and chloroform to form 1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-2-one." ] } | |
CAS No. |
58360-15-9 |
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indol-2-one |
InChI |
InChI=1S/C10H10N2O/c13-9-5-7-6-3-1-2-4-8(6)11-10(7)12-9/h1-4,7,10-11H,5H2,(H,12,13) |
InChI Key |
LQLOEYGFXFPCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NC1=O)NC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
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